2-(4-Chlorophenylthio)-3',4'-dichloroacetanilide
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Overview
Description
2-(4-Chlorophenylthio)-3’,4’-dichloroacetanilide is an organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenylthio)-3’,4’-dichloroacetanilide typically involves the reaction of 4-chlorothiophenol with sodium hydroxide and sodium chloroacetate. The reaction conditions include neutralization of chloroacetic acid with sodium hydroxide to form sodium chloroacetate, which then reacts with 4-chlorothiophenol to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenylthio)-3’,4’-dichloroacetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction type.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the type of reaction and reagents used.
Scientific Research Applications
2-(4-Chlorophenylthio)-3’,4’-dichloroacetanilide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenylthio)-3’,4’-dichloroacetanilide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit lycopene β-cyclase, affecting carotenoid biosynthesis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorophenylthio derivatives and dichloroacetanilides, such as:
Uniqueness
2-(4-Chlorophenylthio)-3’,4’-dichloroacetanilide is unique due to its specific combination of chlorophenylthio and dichloroacetanilide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
92153-36-1 |
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Molecular Formula |
C14H10Cl3NOS |
Molecular Weight |
346.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C14H10Cl3NOS/c15-9-1-4-11(5-2-9)20-8-14(19)18-10-3-6-12(16)13(17)7-10/h1-7H,8H2,(H,18,19) |
InChI Key |
BCAHQPUWMYTMFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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